

# SDZ 220-581 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SDZ 220-581

Cat. No.: B1662210 Get Quote

### **Technical Guide: SDZ 220-581**

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**SDZ 220-581** is a potent and orally active competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As a member of the biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid class of compounds, it exhibits high affinity for the glutamate recognition site on the NMDA receptor complex.[3] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, experimental protocols, and relevant signaling pathways of **SDZ 220-581**.

## **Physicochemical Properties**

The fundamental physicochemical properties of **SDZ 220-581** are summarized in the table below, providing essential data for experimental design and execution.



| Property          | Value                                                                                   | References |
|-------------------|-----------------------------------------------------------------------------------------|------------|
| CAS Number        | 174575-17-8                                                                             | [1][3][4]  |
| Molecular Weight  | 369.74 g/mol                                                                            | [1][4]     |
| Molecular Formula | C16H17CINO5P                                                                            | [1][3]     |
| IUPAC Name        | (2S)-2-amino-3-[3-(2-<br>chlorophenyl)-5-<br>(phosphonomethyl)phenyl]prop<br>anoic acid | [3]        |
| Synonyms          | (S)-α-Amino-2'-chloro-5-<br>(phosphonomethyl)[1, 1'-<br>biphenyl]-3-propanoic acid      | [4]        |
| Purity            | ≥98% (HPLC)                                                                             |            |
| Storage           | Store at room temperature (powder); -80°C (in solvent)                                  | [3][5]     |

#### **Mechanism of Action**

**SDZ 220-581** functions as a competitive antagonist at the NMDA receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[3] It specifically binds to the glutamate recognition site, thereby preventing the binding of the endogenous agonist glutamate and subsequent channel activation.[3] This inhibitory action is characterized by a high binding affinity, with a reported pKi value of 7.7.[1][2][3][5]

Excessive activation of NMDA receptors can lead to excitotoxic neuronal damage. By blocking these receptors, **SDZ 220-581** can mitigate glutamate-induced neurotoxicity and stabilize aberrant neuronal activity.[3]

## **Signaling Pathway**

The following diagram illustrates the mechanism of action of **SDZ 220-581** at the NMDA receptor.





Click to download full resolution via product page

Mechanism of action of **SDZ 220-581** at the NMDA receptor.

# **Experimental Protocols**

Detailed experimental protocols are crucial for reproducible research. The following sections outline methodologies for in vivo and in vitro studies involving **SDZ 220-581**.

## **In Vivo Anticonvulsant Activity Assessment**

This protocol is based on the maximal electroshock seizure (MES) model in rodents, a standard preclinical test for anticonvulsant drugs.

Objective: To evaluate the anticonvulsant efficacy of **SDZ 220-581**.

Materials:

- SDZ 220-581
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
- Male OF-1 mice or rats[1]
- Electroshock apparatus
- Oral gavage needles

Procedure:



- Preparation of Dosing Solution: Prepare a clear stock solution of SDZ 220-581 in DMSO. Sequentially add the co-solvents (PEG300, Tween-80, and Saline) to achieve the final desired concentration.[1] For example, to prepare a 1 mL working solution, add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL PEG300, mix, then add 50 μL Tween-80, mix, and finally add 450 μL Saline.[1] It is recommended to prepare the working solution fresh on the day of the experiment.[1]
- Animal Dosing: Administer SDZ 220-581 orally to the animals at various doses (e.g., 3.2-32 mg/kg).[1] A control group should receive the vehicle only.
- MES Induction: At a predetermined time after administration (e.g., 1 hour to assess onset, or up to 24 hours to assess duration of action), induce seizures by applying an electrical stimulus via corneal or ear-clip electrodes.[1][3]
- Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which indicates a maximal seizure.
- Data Analysis: The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) can be calculated. Full protection against MES has been observed at oral doses of 10 mg/kg in both rats and mice.[3]

### In Vivo Experimental Workflow

The following diagram outlines the general workflow for an in vivo study investigating the effects of **SDZ 220-581**.





Click to download full resolution via product page

General workflow for in vivo experiments with SDZ 220-581.



# **Pharmacological Data**

The following table summarizes key pharmacological data for SDZ 220-581.

| Parameter      | Value       | Species     | Assay                                          | References   |
|----------------|-------------|-------------|------------------------------------------------|--------------|
| pKi            | 7.7         | -           | Competitive<br>NMDA receptor<br>binding        | [1][2][3][5] |
| ED50           | < 3.2 mg/kg | Mouse       | Protection<br>against MES-<br>induced seizures |              |
| Effective Dose | 10 mg/kg    | Rat & Mouse | Full protection against MES                    | [3]          |

### Conclusion

**SDZ 220-581** is a valuable research tool for investigating the role of NMDA receptors in various physiological and pathological processes. Its high potency, oral activity, and long duration of action make it a suitable compound for a range of in vivo studies, particularly in the fields of epilepsy and neuroprotection. The data and protocols presented in this guide are intended to support the design and implementation of robust scientific investigations into the therapeutic potential of NMDA receptor antagonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sdz 220-581 (174575-17-8) for sale [vulcanchem.com]



- 4. calpaclab.com [calpaclab.com]
- 5. SDZ 220-581 hydrochloride | TargetMol [targetmol.com]
- To cite this document: BenchChem. [SDZ 220-581 CAS number and molecular weight].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1662210#sdz-220-581-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com